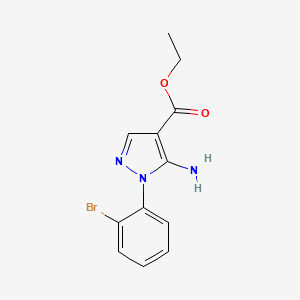

ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-(2-bromophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRXOCZHFUSLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656155 | |

| Record name | Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019009-68-7 | |

| Record name | Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate, a substituted pyrazole of significant interest in medicinal chemistry and materials science. As direct spectral data for this specific molecule is not extensively published, this document serves as an expert guide to predicting, acquiring, and interpreting its ¹³C NMR spectrum. We will delve into the theoretical underpinnings of chemical shifts as influenced by the unique electronic environment of the pyrazole core and its substituents. Furthermore, this guide details advanced NMR techniques, including Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) correlation spectroscopy, which are essential for the unambiguous assignment of all carbon signals. A rigorous, field-proven experimental protocol is provided to ensure the acquisition of high-fidelity data, empowering researchers and drug development professionals to confidently elucidate the structure of this and related heterocyclic compounds.

Introduction: The Structural Significance of a Substituted Pyrazole

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently found in molecules exhibiting a wide array of biological activities and pharmacological properties. The precise arrangement of its substituents—an amino group, an ethyl carboxylate, and a 2-bromophenyl ring—around the central pyrazole core dictates its three-dimensional structure and, consequently, its function.

¹³C NMR spectroscopy is an unparalleled tool for confirming the carbon framework of such molecules. Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, ¹³C NMR provides a direct map of the carbon skeleton, with each unique carbon atom typically yielding a distinct signal. This guide will walk through the complete analytical process, from theoretical prediction to final structural confirmation.

Theoretical Principles and Predicted ¹³C NMR Spectrum

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is highly sensitive to its local electronic environment. Factors such as hybridization, inductive effects from electronegative atoms, and resonance effects play a crucial role. The structure of our target molecule can be dissected into three key fragments for analysis: the ethyl carboxylate group, the 2-bromophenyl ring, and the substituted pyrazole core.

Predicting Chemical Shifts: An Evidence-Based Approach

Based on extensive literature data for analogous structures, we can predict the approximate chemical shifts for the 12 unique carbon atoms in the molecule.

-

Ethyl Carboxylate Group (C=O, O-CH₂, -CH₃): The carbonyl carbon (C=O) of an ester is highly deshielded due to sp² hybridization and the strong inductive effect of the two oxygen atoms, placing its signal significantly downfield.[1] The methylene carbon (-CH₂) is directly attached to an electronegative oxygen, shifting it downfield, while the terminal methyl (-CH₃) carbon resides in the typical upfield aliphatic region.

-

2-Bromophenyl Group (C1' to C6'): The chemical shifts of these aromatic carbons are influenced by the pyrazole substituent and the bromine atom. Notably, the carbon directly attached to the bromine (C2') experiences a phenomenon known as the "heavy atom effect." This effect introduces significant diamagnetic shielding, causing an upfield shift that is counterintuitive based on electronegativity alone.[2][3]

-

Pyrazole Ring (C3, C4, C5): The electronic nature of the pyrazole ring is significantly modulated by its substituents. The C4 carbon is bonded to the electron-withdrawing carboxylate group, which will deshield it. Conversely, the C5 carbon is bonded to the electron-donating amino group (-NH₂), which will cause a pronounced upfield (shielding) effect through resonance.[4][5] The C3 carbon's position is also influenced by the overall electronic landscape of the heterocyclic system.

The following table summarizes the predicted chemical shifts and the rationale behind them.

| Carbon Atom | Label | Predicted δ (ppm) | Rationale & Justification |

| Carbonyl | C=O | ~164 | Typical range for an α,β-unsaturated ester carbonyl.[1] Deshielded by sp² hybridization and adjacent oxygens. |

| Pyrazole C5 | C5 | ~150 | Attached to the electron-donating amino group, but also part of the aromatic system. Data from similar 5-aminopyrazoles suggests this region.[6][7] |

| Pyrazole C3 | C3 | ~140 | Aromatic carbon in the pyrazole ring, influenced by the N1-phenyl group.[5][8] |

| Phenyl C1' | C1' | ~138 | Aromatic carbon attached to the pyrazole nitrogen. Its shift is influenced by the heterocyclic ring. |

| Phenyl C4' | C4' | ~134 | Aromatic CH, ortho to the bromine atom. |

| Phenyl C6' | C6' | ~132 | Aromatic CH, ortho to the pyrazole substituent. |

| Phenyl C5' | C5' | ~130 | Aromatic CH, para to the bromine atom. |

| Phenyl C3' | C3' | ~128 | Aromatic CH, meta to the bromine and ortho to the pyrazole. |

| Phenyl C2' | C2' | ~123 | Ipso-carbon attached to bromine. Shielded due to the "heavy atom effect".[2] |

| Pyrazole C4 | C4 | ~95 | Attached to the electron-withdrawing carboxylate group but also influenced by the adjacent amino group. This position is typically shielded in pyrazoles.[4] |

| Methylene | O-CH₂ | ~60 | Aliphatic carbon directly bonded to an electronegative oxygen atom. |

| Methyl | -CH₃ | ~14 | Standard chemical shift for a terminal methyl group in an ethyl ester. |

Workflow for Unambiguous Spectral Assignment

While the predicted values provide a strong starting point, a multi-step experimental approach is required for definitive assignment. This involves a combination of 1D and 2D NMR experiments.

Caption: Workflow for complete ¹³C NMR structural elucidation.

DEPT Spectroscopy: Determining Carbon Multiplicity

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

-

A standard broadband-decoupled ¹³C spectrum will show all 12 carbon signals.

-

A DEPT-90 spectrum will only show signals for CH carbons. In our molecule, this would correspond to the four CH carbons of the 2-bromophenyl ring (C3', C4', C5', C6').[9][10]

-

A DEPT-135 spectrum displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.[10][11] For our target, the O-CH₂ signal will be negative, while the aromatic CH signals and the terminal -CH₃ signal will be positive.

This combination allows for the immediate classification of 9 of the 12 carbons, leaving only the five quaternary carbons (C=O, C3, C4, C5, C1', C2') to be assigned by other means.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments provide the definitive connections needed for complete assignment.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[12] It provides a direct and unambiguous link between the ¹H and ¹³C spectra, confirming the assignments made via DEPT.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assigning quaternary carbons. It reveals correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH).[12][13] For example, the quaternary carbonyl carbon (C=O) should show a correlation to the protons of the O-CH₂ group. The quaternary pyrazole carbons can be assigned by their correlations to protons on the phenyl ring and the ethyl group.

Caption: Key expected HMBC correlations for assigning quaternary carbons.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

Adherence to a meticulous experimental protocol is critical for obtaining high-quality, reproducible data.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Weighing the Sample: For a standard ¹³C NMR experiment, accurately weigh 50-100 mg of the solid compound.[14] While spectra can be obtained with less material, higher concentrations reduce the required acquisition time.

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of polar, aromatic compounds. Use approximately 0.6-0.7 mL of solvent.[15]

-

Dissolution: Prepare the solution in a small, clean vial. Use gentle vortexing or sonication to ensure the sample is completely dissolved.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14]

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[14]

-

Final Volume and Labeling: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[15] Cap the tube securely and label it clearly.

Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 or 500 MHz NMR spectrometer.

-

Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for the ¹³C frequency.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

-

¹³C Spectrum Acquisition:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 220-240 ppm to ensure all signals, especially the downfield carbonyl, are captured.

-

Acquisition Time: Typically ~1.0-1.5 seconds.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point to allow for adequate relaxation of the nuclei.

-

Number of Scans: Due to the low natural abundance of ¹³C, a large number of scans is required. Start with 1024 scans and increase as necessary to achieve an adequate signal-to-noise ratio.

-

-

DEPT and 2D Spectra Acquisition: Utilize the standard DEPT-90, DEPT-135, HSQC, and HMBC pulse programs available in the spectrometer's software library. These experiments may require longer acquisition times, particularly the HMBC, which can take several hours depending on sample concentration.[12]

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a systematic process that combines theoretical prediction with a suite of advanced, multi-dimensional experiments. By predicting chemical shifts based on known substituent effects and leveraging the power of DEPT and 2D correlation techniques like HSQC and HMBC, a complete and unambiguous assignment of the carbon framework can be achieved. The detailed experimental protocol provided herein ensures the acquisition of high-quality data, forming a reliable foundation for the structural verification required in modern chemical research and drug development. This comprehensive approach not only validates the identity of the target molecule but also provides a transferrable methodology for the analysis of other complex heterocyclic systems.

References

- University of California, Riverside. (n.d.). NMR Sample Preparation. UCR Department of Chemistry.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.

-

Zhang, H., et al. (2007). Structure Elucidation of a Pyrazolo[12][14]pyran Derivative by NMR Spectroscopy. Magnetic Resonance in Chemistry, 45(5), 439-442. Retrieved from

- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- Li, Y., et al. (2020). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 25(1), 123.

- eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Hockstedler, A. N., et al. (2018). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 56(10), 955-961.

- University of Calgary. (n.d.). CSD Solution #13. Chem 353 Homepage.

- University of Regensburg. (n.d.). DEPT 13 C-NMR Spectra.

- Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13, 12345-12356.

- Viesser, R. V., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10765-10773.

- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.

- Nanalysis Corp. (2015, November 19). DEPT: A tool for 13C peak assignments.

Sources

- 1. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds | MDPI [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 12. benchchem.com [benchchem.com]

- 13. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

An In-depth Technical Guide to the Solubility of Ethyl 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate in Organic Solvents

Introduction

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazole-containing molecules are scaffolds for a wide range of biologically active agents, including anti-inflammatory, antimicrobial, and anticancer drugs[1]. The journey from a promising new chemical entity (NCE) to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary obstacle.[2][3] Understanding and quantifying the solubility of such compounds in various organic solvents is a cornerstone of pre-formulation studies. This data informs everything from reaction workups and purification strategies to the development of suitable dosage forms.[4][5]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the implications of solubility for pharmaceutical development.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is governed by fundamental thermodynamic principles. The process is spontaneous when the Gibbs free energy of mixing (ΔG_mix) is negative.

Thermodynamic Principles of Solvation

Caption: Thermodynamic forces governing the dissolution process.

For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6] This is because the intermolecular forces (dispersion, dipole-dipole, and hydrogen bonds) in the pure solute and pure solvent are comparable to the forces formed in the solution.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[7][8] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." The principle states that substances with similar HSP values are likely to be miscible.[9] The distance (Ra) between the HSP coordinates of a solute and a solvent in this space can be calculated, and if this distance is within a certain interaction radius (R0) for the solute, dissolution is predicted. This tool is invaluable for systematically screening and selecting appropriate solvents.[8][10]

Experimental Determination of Solubility

While theoretical models provide excellent guidance, empirical determination remains the gold standard for accurate solubility data. The shake-flask method is the most reliable technique for measuring thermodynamic equilibrium solubility.[11][12]

Equilibrium Solubility by the Shake-Flask Method

This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.[13][14] At this point, the solution is saturated, and the concentration of the dissolved solute is measured.

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation: Weigh an excess amount of this compound into a glass vial. Causality: Using an excess of solid is crucial to ensure that the resulting solution is truly saturated at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate for a predetermined time (typically 24 to 48 hours). Trustworthiness: The system's equilibrium must be validated. This is done by taking measurements at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium has been reached.[13]

-

Phase Separation: Remove the vial and allow it to stand at the same temperature to let any suspended particles settle. Centrifuge the vial to pellet the remaining solid. Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE, 0.45 µm) to remove any fine particulates. Causality: Filtration is a critical step to prevent undissolved solid particles from artificially inflating the measured concentration.

-

Quantification: Prepare a series of dilutions of the filtered, saturated solution. Analyze these dilutions using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy method. A calibration curve constructed from standards of known concentrations must be used for accurate quantification.[6]

-

Data Reporting: Report the solubility as mg/mL or mol/L at the specified temperature.

Solubility Data & Analysis

Specific, publicly available solubility data for this compound is limited. However, based on the known solubility of structurally similar pyrazole derivatives, a representative solubility profile can be projected. A related compound, Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate, is known to be soluble in dimethyl sulfoxide (DMSO), dichloromethane, and ethanol.[15] Generally, pyrazoles exhibit better solubility in polar organic solvents.[1][16]

Illustrative Solubility Data Table

(Note: The following data is illustrative and intended for educational purposes to demonstrate how solubility data is presented and analyzed. It is based on the general characteristics of pyrazole derivatives.)

| Solvent | Solvent Class | Polarity Index | Estimated Solubility at 25°C (mg/mL) |

| Hexane | Non-polar | 0.1 | < 0.1 |

| Toluene | Non-polar | 2.4 | < 1 |

| Dichloromethane (DCM) | Aprotic | 3.1 | ~20-50 |

| Ethyl Acetate | Aprotic | 4.4 | ~10-30 |

| Acetone | Aprotic | 5.1 | > 50 |

| Ethanol | Protic | 5.2 | > 100 |

| Methanol | Protic | 6.6 | > 100 |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | > 200 |

Analysis of Results:

The illustrative data aligns with the "like dissolves like" principle. The compound, possessing a polar pyrazole ring, an amino group, and a carboxylate ester, is expected to have low solubility in non-polar solvents like hexane and toluene. Its solubility increases significantly in polar aprotic solvents (DCM, Acetone, DMSO) and polar protic solvents (Ethanol, Methanol). The amino group and ester moiety can participate in hydrogen bonding with protic solvents, explaining the high solubility in alcohols. DMSO, with its high polarity and ability to act as a strong hydrogen bond acceptor, is often an excellent solvent for such compounds.

Practical Considerations in Drug Development

Solubility is not an isolated parameter; it is a critical determinant of a drug's ultimate clinical success.[4][17]

Impact of Solubility on Bioavailability

For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption and, therefore, bioavailability.[18] A drug with poor aqueous solubility will have a low dissolution rate, which often becomes the rate-limiting step for absorption, leading to inadequate and variable therapeutic effects.[2][3] This relationship is a cornerstone of the Biopharmaceutics Classification System (BCS), where compounds with low solubility and high permeability (BCS Class II) present significant formulation challenges.[2]

Relationship between Solubility and Bioavailability

Caption: The sequential process from drug dissolution to systemic absorption.

Formulation Strategies

When a promising compound exhibits poor aqueous solubility, formulation scientists employ various strategies to enhance it. Knowledge of solubility in organic solvents is key to enabling these techniques:

-

Nanosuspensions: Reducing particle size to the nanoscale increases the surface area, thereby enhancing the dissolution rate.[19]

-

Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a polymer matrix. This high-energy amorphous form has a higher apparent solubility than the stable crystalline form. Organic solvents are used in the spray-drying process to create ASDs.

-

Co-solvents and Lipid-Based Formulations: Systems that can solubilize the drug before administration can bypass the dissolution step in the GI tract.

Conclusion

A thorough understanding of the solubility of this compound in a range of organic solvents is fundamental to its successful development. While specific quantitative data for this molecule requires empirical determination via robust methods like the shake-flask technique, its structural features strongly suggest poor aqueous solubility and good solubility in polar organic solvents. This guide has outlined the essential theoretical principles, a validated experimental protocol, and the critical link between solubility and bioavailability. This knowledge empowers researchers to make informed decisions during synthesis, purification, and formulation, ultimately paving the way for the development of effective and reliable therapeutics.

References

- Pyrazole - Solubility of Things.Solubility of Things.

- Drug Solubility: Importance and Enhancement Techniques.

- How does solubility affect oral bioavailability?

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.

- The Importance of Solubility for New Drug Molecules.MDPI.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility).Protocols.io.

- Hansen solubility parameter.Wikipedia.

- 4 Factors Affecting Solubility of Drugs.Ascendia Pharmaceutical Solutions.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O.Rheolution.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Shake Flask Method Summary.BioAssay Systems.

- Overcoming poor solubility of pyrazole deriv

- Overcoming Solubility Challenges in Pharmaceutical Formul

- General Experimental Protocol for Determining Solubility.Benchchem.

- Experimental and Computational Methods Pertaining to Drug Solubility.Semantic Scholar.

- Hansen Solubility Parameters.hansen-solubility.com.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- 4-methylpyrazole | Solubility of Things.Solubility of Things.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Hansen Solubility Parameters (HSP): 1—Introduction.

- Ethyl 5-amino-1-(2-bromophenyl)

- Solubility determination of compounds of pharmaceutical interest.

- Hansen solubility parameter – Knowledge and References.Taylor & Francis Online.

- Hansen Solubility Parameters 2000.pdf.Kinam Park, Purdue University.

- SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Medicinal Chemistry.

- ETHYL 5-AMINO-1-(4-METHYLPHENYL)

- Ethyl 5-amino-1H-pyrazole-4-carboxyl

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).Oriental Journal of Chemistry.

- MSDS of ethyl 5-amino-1-(3-fluorophenyl)

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. paint.org [paint.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. enamine.net [enamine.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. chembk.com [chembk.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. rheolution.com [rheolution.com]

- 18. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 19. pharmalesson.com [pharmalesson.com]

A Technical Guide to the Biological Activities of Substituted Aminopyrazoles: From Scaffold to Selective Modulators

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its functionalization with an amino group gives rise to aminopyrazoles (APs), a versatile and advantageous framework for designing ligands that interact with a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities of substituted aminopyrazoles, moving beyond a simple catalog of effects to dissect the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into their roles as kinase inhibitors, anti-inflammatory agents, antimicrobial compounds, and allosteric modulators, providing researchers and drug development professionals with a comprehensive technical resource grounded in authoritative research.

The Aminopyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring's unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor and its tautomeric nature, make it an ideal foundation for drug design. The addition of an amino group at the 3, 4, or 5-position significantly enhances its utility, providing a key interaction point for engaging with biological targets. This scaffold is not merely a theoretical construct; it is the core of numerous clinically approved drugs and late-stage clinical candidates, validating its pharmacological importance.

Notable examples include:

-

Celecoxib (Celebrex®): A diaryl-substituted pyrazole and selective COX-2 inhibitor used as an anti-inflammatory drug.

-

Pirtobrutinib: A 5-aminopyrazole-based reversible Bruton's tyrosine kinase (BTK) inhibitor for treating mantle cell lymphoma.

-

AT7519: A 4-aminopyrazole derivative that acts as a potent inhibitor of several cyclin-dependent kinases (CDKs) and has been evaluated in clinical trials for cancer therapy.

The success of these compounds underscores the therapeutic potential of the aminopyrazole core and drives continued exploration of its derivatives.

Kinase Inhibition: Targeting the ATP-Binding Pocket

One of the most significant applications of substituted aminopyrazoles is in the development of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Aminopyrazoles have proven to be exceptional scaffolds for targeting the highly conserved ATP-binding site of these enzymes.

Mechanism of Action: Hinge-Binding and Beyond

The efficacy of aminopyrazole-based kinase inhibitors often stems from their ability to form specific, stabilizing interactions within the ATP-binding cleft. A common and critical binding motif involves the formation of a triad of hydrogen bonds between the aminopyrazole core and the kinase "hinge" region, which connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor.

Caption: Kinase hinge-binding mechanism of an aminopyrazole inhibitor.

Substituents on the pyrazole ring are then strategically designed to extend into adjacent hydrophobic pockets to enhance potency and, critically, to achieve selectivity against other kinases in the human kinome. For example, some derivatives are designed to covalently target cysteine residues on the P-loop of the kinase, leading to irreversible inhibition and high potency against both wild-type and mutant enzymes.

Key Kinase Targets and Structure-Activity Relationships (SAR)

Aminopyrazole derivatives have been developed to inhibit a wide range of kinases.

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, CDKs are major targets in oncology. SAR studies show that substituents at the R¹ and R² positions (see diagram above) can be modified to achieve high selectivity for specific CDKs, such as CDK2 and CDK5, over others.

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives various tumors. Aminopyrazole-based inhibitors have been developed that show excellent activity against wild-type FGFRs and, importantly, against "gatekeeper" mutants that confer resistance to other inhibitors.

-

p38 MAP Kinase: This kinase is a key regulator of pro-inflammatory cytokine production, making it a target for inflammatory diseases. 5-Aminopyrazoles, in particular, have been extensively studied as p38 inhibitors.

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are linked to Parkinson's disease. Aminopyrazoles have been used as bioisosteres for aniline motifs in LRRK2 inhibitors, resulting in compounds with improved solubility and brain penetration.

Table 1: Representative Aminopyrazole-Based Kinase Inhibitors

| Compound | Target Kinase(s) | IC50 | Key Feature | Reference |

|---|---|---|---|---|

| AT7519 | CDKs (pan-CDK) | 88 nM (CDK14) | Clinically evaluated pan-CDK inhibitor. | |

| Compound 6 | FGFR2 (WT & V564F) | <1 nM (cellular) | Potent against wild-type and gatekeeper mutants. | |

| Compound 24 | CDK2 / CDK5 | Not specified (lead) | High selectivity for CDK2/5 over a panel of kinases. |

| Compound 18 | LRRK2 | Not specified (lead) | Brain-penetrant, improved solubility. | |

Anti-Inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation underlies numerous pathologies, and the cyclooxygenase (COX) enzymes are central to this process. While non-selective NSAIDs inhibit both COX-1 and COX-2, this can lead to significant gastrointestinal side effects. The development of selective COX-2 inhibitors was a major therapeutic advance, and the pyrazole scaffold, exemplified by celecoxib, is at the forefront of this class.

Mechanism of Selective COX-2 Inhibition

The selectivity of diaryl-substituted pyrazoles like celecoxib for COX-2 over COX-1 is a classic example of structure-based drug design. The active site of COX-2 contains a larger, more accommodating hydrophobic side pocket compared to COX-1. The specific substitution pattern on the pyrazole core allows the molecule to fit into and occupy this side pocket in COX-2, an interaction that is sterically hindered in the smaller COX-1 active site. This differential binding accounts for the observed selectivity, leading to a reduction in inflammation with a lower risk of gastrointestinal complications.

Many newer pyrazole-pyridazine hybrids have been designed to enhance this selectivity, showing potent inhibition of COX-2 while having minimal effect on COX-1. These compounds have also been shown to reduce the production of downstream inflammatory mediators like prostaglandin E2 (PGE2) and pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Target(s) | In Vitro Activity (IC50) | In Vivo Effect | Reference |

|---|---|---|---|---|

| Celecoxib | COX-2 | 0.04 µM (COX-2) vs 15 µM (COX-1) | Reduces pain and inflammation. | |

| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX | 0.03 µM (COX-2) / 0.12 µM (5-LOX) | Reduced edema by 75%. |

| Trimethoxy Pyrazole-Pyridazine | COX-2 | 1.15 µM | Not specified | |

Antimicrobial and Antioxidant Properties

Beyond cancer and inflammation, substituted aminopyrazoles possess a broad spectrum of other biological activities, including antimicrobial and antioxidant effects.

-

Antimicrobial Activity: Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles, have demonstrated significant antibacterial and antifungal properties. Some derivatives have shown potency against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) superior to standard antibiotics like ampicillin in certain strains. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cellular processes.

-

Antioxidant Activity: Oxidative stress from reactive oxygen species (ROS) is implicated in numerous diseases. Certain 5-aminopyrazole derivatives have been shown to be effective radical scavengers in chemical assays (e.g., DPPH assay) and can inhibit ROS production in cellular systems like human platelets. This activity is often linked to the substitution pattern on the aromatic rings attached to the pyrazole core.

Table 3: Antimicrobial Activity of Representative Aminopyrazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyrazole derivative 22 | Escherichia coli | 0.03 | |

| Imidazo[1,2-b]pyrazole derivative 22 | Pseudomonas aeruginosa | 0.49 | |

| 5-Aminopyrazole derivative 26 | Staphylococcus aureus | Not specified (15 mm zone) |

| Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | 6.25 | |

Experimental Protocols for Biological Evaluation

The trustworthiness of claims regarding biological activity rests on robust and well-validated experimental protocols. Below are methodologies central to the evaluation of substituted aminopyrazoles.

General Workflow for Discovery and Evaluation

The process of identifying and characterizing bioactive aminopyrazoles typically follows a structured funnel approach, designed to efficiently screen large numbers of compounds and select the most promising candidates for further development.

Methodological & Application

The Versatile Scaffold: Ethyl 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate in Modern Medicinal Chemistry

Introduction: The Privileged Pyrazole in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of novel therapeutics.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] This guide focuses on a particularly valuable building block: ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate . The strategic placement of the amino, ester, and especially the ortho-bromophenyl substituents provides a trifecta of functionalities, enabling extensive chemical modifications and the exploration of diverse chemical spaces.

The 5-amino group serves as a key hydrogen bond donor and a nucleophilic center for further derivatization. The ethyl carboxylate at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many kinase inhibitors.[4] Crucially, the 2-bromophenyl group at the N1 position is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, making it an ideal starting material for generating large libraries of compounds for drug discovery campaigns.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of this compound, with a focus on its use in the discovery of novel protein kinase inhibitors.

Synthesis of the Core Scaffold

The synthesis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates is typically achieved through a well-established condensation reaction between an arylhydrazine and a suitably functionalized three-carbon component.[5][6] In the case of our target compound, the reaction involves the condensation of (2-bromophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for analogous 1-aryl-5-aminopyrazole-4-carboxylates.[6]

Materials:

-

(2-Bromophenyl)hydrazine hydrochloride

-

Ethyl (ethoxymethylene)cyanoacetate

-

Ethanol

-

Triethylamine

-

Ice water

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a solution of (2-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then pour it into ice water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.

Causality behind Experimental Choices:

-

The use of triethylamine is to neutralize the hydrochloride salt of the hydrazine, allowing the free base to participate in the nucleophilic attack.

-

Ethanol is a common solvent for this type of condensation as it is polar enough to dissolve the reactants and has a suitable boiling point for the reaction.

-

Precipitation in ice water is an effective method for isolating the product, which is typically a solid with low water solubility.

-

Recrystallization is a standard and effective technique for purifying the final product.

Caption: Synthetic workflow for the preparation of the core pyrazole scaffold.

Strategic Derivatization via Cross-Coupling Reactions

The 2-bromophenyl moiety is the key to unlocking the full potential of this scaffold. It serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position, which can significantly impact the biological activity of the resulting molecules.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7] This reaction is widely used in medicinal chemistry to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is based on general procedures for Suzuki-Miyaura couplings of aryl bromides.[8]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon source

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency with a wide range of substrates.

-

Base: Cesium carbonate is an effective base for activating the boronic acid and facilitating the transmetalation step.[9]

-

Solvent: A mixture of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is crucial to prevent catalyst degradation.

Buchwald-Hartwig Amination: Introduction of Amino Substituents

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is invaluable for synthesizing arylamines and their derivatives, which are prevalent in many biologically active compounds.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol is adapted from established methods for the amination of aryl bromides.[11]

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.4 eq)[11]

-

Toluene or 1,4-Dioxane (anhydrous)

-

Nitrogen or Argon source

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a reaction vessel.

-

Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

-

Add the this compound and the amine.

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography.

Causality behind Experimental Choices:

-

Catalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides, promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

-

Base: A strong, non-nucleophilic base like NaOtBu or KOtBu is required to deprotonate the amine and facilitate its coordination to the palladium center.[13]

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base, so anhydrous solvents and an inert atmosphere are essential.

Caption: Simplified IRAK4 signaling pathway and the point of intervention.

Targeting FGFR in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver in various cancers. [4]Consequently, FGFR inhibitors have emerged as a promising class of anticancer agents. The 5-amino-1H-pyrazole-4-carboxamide scaffold has been successfully employed to develop potent and selective covalent inhibitors of FGFRs. [4]

Representative Biological Data

The following table summarizes the inhibitory activities of representative pyrazole-based kinase inhibitors, demonstrating the potential of this scaffold in generating potent drug candidates. The data is compiled from literature on structurally related compounds to provide a reference for the expected activity of derivatives synthesized from this compound.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 5-Amino-1H-pyrazole-4-carboxamide | FGFR1 | 46 | [4] |

| 5-Amino-1H-pyrazole-4-carboxamide | FGFR2 | 41 | [4] |

| 5-Amino-1H-pyrazole-4-carboxamide | FGFR3 | 99 | [4] |

| Pyrazolo[1,5-a]pyrimidine | IRAK4 | 110 | [14] |

| Pyrazole-based derivative | Aurora A | 160 | [15] |

| Pyrazole-based derivative | p38 MAP Kinase | - | [16] |

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its strategically positioned functional groups allow for a wide range of chemical modifications, particularly through robust and reliable palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse compound libraries for screening against various biological targets. The proven success of the pyrazole scaffold in developing potent kinase inhibitors, such as those targeting IRAK4 and FGFR, underscores the significant potential of this starting material in the discovery and development of novel therapeutics for cancer, inflammatory diseases, and other disorders. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the full potential of this privileged scaffold in their drug discovery endeavors.

References

-

Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(8), 923-928. Available at: [Link]

-

Goth, C. K., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(15), 6066-6077. Available at: [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Kim, J., & Lee, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. Available at: [Link]

-

Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(21), 4843-4848. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

-

ChemBK. (2024). Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272. Available at: [Link]

- Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 20(4), 341-348. Available at: [Link]

-

Sharma, P., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 27(19), 6537. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. Available at: [Link]

-

The Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. Available at: [Link]

-

ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

- Google Patents. (1997). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

-

LookChem. (n.d.). ethyl 1h-pyrazole-4-carboxylate suppliers USA. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

- Google Patents. (2012). US8193176B2 - Phenylpyrazole derivatives.

-

Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Pharmaceuticals, 17(3), 329. Available at: [Link]

-

Willems, S., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 63(22), 13748-13765. Available at: [Link]

-

PubChem. (n.d.). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives - Patent US-2010130501-A1. Retrieved from [Link]

- Google Patents. (2006). WO2006069242A3 - Fused pyrazole derivatives and uses thereof in methods of treatment of metabolic-related?disorders.

Sources

- 1. WO2006069242A3 - Fused pyrazole derivatives and uses thereof in methods of treatment of metabolic-related?disorders - Google Patents [patents.google.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

The Strategic Functionalization of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate: Application Notes for Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The specific substrate, ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate, presents a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the amino, carboxylate, and bromophenyl groups offers multiple avenues for diversification, enabling the exploration of vast chemical space in the quest for novel bioactive molecules.

This technical guide provides in-depth application notes and detailed protocols for the palladium-catalyzed cross-coupling reactions of this key intermediate. We will delve into the nuances of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, offering insights into catalyst selection, reaction optimization, and mechanistic considerations. The protocols described herein are designed to be self-validating, providing researchers with a robust starting point for their synthetic endeavors.

Challenges and Considerations in the Cross-Coupling of a Multifunctional Pyrazole

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions requires careful consideration of its structural features:

-

Steric Hindrance: The ortho-bromo substituent on the phenyl ring introduces significant steric bulk around the reaction center. This can impede the oxidative addition step in the catalytic cycle, necessitating the use of specialized, sterically demanding ligands to facilitate the reaction.

-

Electronic Effects: The electron-donating amino group and the electron-withdrawing ethyl carboxylate group on the pyrazole ring can influence the electron density of the aryl bromide and the palladium catalyst. These electronic factors can impact the rates of oxidative addition and reductive elimination.

-

Potential for Catalyst Inhibition: The presence of the free amino group raises the possibility of catalyst inhibition through coordination to the palladium center. This can be mitigated by careful selection of ligands and reaction conditions.

Core Palladium-Catalyzed Cross-Coupling Protocols

The following sections provide detailed protocols for the most pertinent palladium-catalyzed cross-coupling reactions for the derivatization of this compound.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds. For the sterically hindered 2-bromophenyl substrate, the choice of a bulky and electron-rich phosphine ligand is critical for achieving high yields.

Reaction Scheme:

Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Conventional Heating

-

Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ [5 mol%], or a combination of a palladium source like Pd(OAc)₂ [2-5 mol%] and a bulky phosphine ligand such as SPhos or XPhos [4-10 mol%]).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio), via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Detailed Protocol: Microwave-Assisted

-

Reaction Setup: In a microwave reaction vial, combine the pyrazole substrate (1.0 mmol), the boronic acid (1.3 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol).

-

Solvent Addition: Add a degassed mixture of a suitable solvent, such as 1,4-dioxane/water (4:1).

-

Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.

-

Work-up and Purification: After cooling, work-up and purify the reaction mixture as described in the conventional protocol.

Catalyst and Ligand Selection for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Notes |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 | Moderate to Good | A classic choice, but may be less effective for sterically hindered substrates. |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene, Dioxane | 80-100 | Good to Excellent | SPhos is a bulky ligand well-suited for ortho-substituted aryl bromides. |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 80-100 | Good to Excellent | XPhos is another highly effective bulky ligand for challenging couplings. |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF, Dioxane | 80-120 | Moderate to Good | Often used for heteroaryl couplings. |

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction provides a route to C(sp²)-C(sp²) bond formation between the aryl bromide and an alkene, leading to the synthesis of substituted styrenyl-pyrazoles. The regioselectivity of the reaction is a key consideration.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃ or a bulky biarylphosphine, 4-10 mol%).

-

Base and Solvent: Add a suitable base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv), and a polar aprotic solvent such as DMF or NMP.

-

Reaction: Heat the mixture to 80-140 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with water to remove the amine salt.

-

Purification: Dry, concentrate, and purify the product by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyrazole to a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a Schlenk flask, add the pyrazole substrate (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

-

Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Reaction: Stir the reaction at room temperature to 80 °C until completion, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine. This reaction is highly valuable for the synthesis of diverse arylamine-containing pyrazoles. The use of bulky, electron-rich ligands is crucial for the success of this transformation, particularly with the sterically demanding substrate.

Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos, 2-4 mol%).

-

Reactant Addition: Add the pyrazole substrate (1.0 mmol) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv).

-

Solvent and Amine: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.3 equiv).

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Purification: Dry, concentrate, and purify the product by column chromatography.

Alternative Strategy: C-H Functionalization

Direct C-H functionalization represents an increasingly attractive, atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the pyrazole core, C-H activation can be directed to specific positions. While the current substrate is functionalized at the C1 and C5 positions, future synthetic strategies could involve C-H activation at other positions on a related pyrazole scaffold.[1][2]

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a versatile and powerful platform for the synthesis of a diverse array of complex molecules with potential applications in drug discovery and materials science. The choice of catalyst, ligand, base, and reaction conditions is paramount to overcoming the challenges posed by this sterically hindered and electronically rich substrate. The protocols and insights provided in this guide are intended to empower researchers to efficiently and effectively explore the chemical space accessible from this valuable building block.

References

-

Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the sterically demanding Suzuki-Miyaura coupling reactions.

- Ichikawa, H., Nishioka, M., Arimoto, M., & Usami, Y. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516.

- Wang, H., Wang, J., Qiu, W., Yang, F., Liu, X., & Tang, J. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827.

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.

- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.

- Kashani, S. K., Jessiman, J. E., & Gevorgyan, V. (2020).

- Ackermann, L. (2015). Palladium-Catalyzed C–H Arylation of Amides by Triazole Assistance. European Journal of Organic Chemistry, 2016(2), 245-253.

-

Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(29), 5556-5573. [Link]

- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.

- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Suzuki−Miyaura Cross-Coupling Reaction: Scope and Synthetic Application. Journal of the American Chemical Society, 121(41), 9550–9561.

- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a practical guide.

- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.

Sources

Application Note & Protocol: A Strategic Approach to the Synthesis of 1-(2-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1] Its structural resemblance to purine has made it a cornerstone for designing antagonists and inhibitors for a multitude of biological targets. Derivatives have demonstrated significant therapeutic potential, including roles as anticancer agents by inhibiting enzymes like cyclin-dependent kinases (CDK), Src tyrosine kinase, and dihydrofolate reductase (DHFR).[2][3][4] The strategic synthesis of diverse libraries based on this core is therefore of paramount importance to researchers in the field.

This guide provides a comprehensive, in-depth protocol for the synthesis of 1-(2-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a key intermediate for further chemical elaboration. The synthesis starts from the versatile building block, ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate. The inclusion of the 2-bromophenyl moiety is a deliberate strategic choice, as the bromine atom serves as a highly functional "handle" for introducing molecular diversity through modern cross-coupling methodologies, thereby enabling extensive structure-activity relationship (SAR) studies.

Part 1: Overall Synthetic Strategy and Mechanistic Rationale

The conversion of a 5-aminopyrazole-4-carboxylate ester into a pyrazolo[3,4-d]pyrimidin-4-one is a classic and efficient ring-closing reaction. The most direct method involves a condensation reaction with a single-carbon electrophile which also provides the necessary nitrogen atom for the pyrimidine ring.

Causality Behind Experimental Choices:

-

Choice of Starting Material: this compound is selected for its intrinsic functionalities. The 5-amino group and the adjacent C4-ester are perfectly positioned for a cyclization reaction to form the fused pyrimidine ring. The 1-(2-bromophenyl) substituent is stable under the reaction conditions and provides a crucial site for late-stage functionalization, a key strategy in modern drug discovery to rapidly generate analogues.

-

Choice of Cyclizing Agent: Formamide (HCONH₂) is the reagent of choice for this transformation.[3][4][5] It serves a dual purpose: it acts as the solvent for the reaction at high temperatures and as the reagent that provides the C4 carbon and N3 nitrogen of the pyrazolo[3,4-d]pyrimidine core. This approach is atom-economical and avoids the need for isolating potentially unstable intermediates.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the 5-amino group of the pyrazole onto the carbonyl carbon of formamide. This is followed by an intramolecular cyclization where the newly formed amide's nitrogen attacks the ester's carbonyl carbon. Subsequent elimination of ethanol and water drives the reaction to completion, yielding the stable, fused aromatic pyrimidinone ring system.

Caption: Overall reaction scheme for the synthesis.

Part 2: Detailed Experimental Protocols

This section provides a self-validating, step-by-step methodology. Safety precautions, such as conducting the reaction in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), are mandatory.

Protocol 2.1: Synthesis of Starting Material: this compound

While the focus is on the cyclization, the synthesis of the precursor is included for completeness. This reaction is a standard condensation for forming 5-aminopyrazoles.[6][7]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenylhydrazine hydrochloride (or the free base) and absolute ethanol (approx. 10 mL per gram of hydrazine).

-

Neutralization (if using hydrochloride salt): If starting with the hydrochloride salt, add one equivalent of a base like sodium acetate or triethylamine and stir for 15 minutes at room temperature.

-

Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.05 equivalents) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product often precipitates. If not, slowly add cold water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol/water (1:1), and then with cold water.

-

Purification: Dry the crude solid. Recrystallization from ethanol will yield the pure product as a crystalline solid.

Protocol 2.2: Cyclization to 1-(2-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This is the core protocol for constructing the target heterocyclic system.

-

Setup: Place this compound into a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add an excess of formamide (approx. 15-20 mL). The formamide acts as both reactant and solvent.

-

Reaction: Heat the mixture in a pre-heated oil bath to 190°C. Maintain this temperature with vigorous stirring for 6-8 hours. The reaction mixture will become homogeneous as the starting material dissolves and then may become heterogeneous again as the product forms.

-

Work-up: After the reaction is complete (monitored by TLC), remove the flask from the oil bath and allow it to cool to room temperature. As it cools, the product will precipitate.

-

Isolation: Pour the cooled reaction mixture into a beaker of cold water (approx. 200 mL) and stir. Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid on the filter funnel thoroughly with copious amounts of water to remove any residual formamide, followed by a wash with cold ethanol to facilitate drying.

-

Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from a suitable solvent like ethanol, isopropanol, or a DMF/water mixture. Dry the final product under vacuum.

Part 3: Data Presentation and Workflow Visualization

Table 1: Reagent Summary for Cyclization Protocol 2.2

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example) | Moles (mmol) |

| This compound | 325.16 | 1.0 | 5.00 g | 15.38 |

| Formamide | 45.04 | Excess | 20 mL | - |

Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, from setup to final analysis.

Caption: Step-by-step experimental workflow diagram.

Part 4: Scientific Trustworthiness and Further Applications